2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a methanesulfonyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 5-methanesulfonylpyrimidine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to the formation of various substituted ethanamine derivatives.
Scientific Research Applications
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(5-Methanesulfonylpyrimidin-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(3-Methanesulfonylphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with a phenyl ring instead of a pyrimidine ring.
2-(5-Trifluoromethylthiophen-2-yl)ethan-1-amine hydrochloride: This compound features a thiophene ring with a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12ClN3O2S |
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Molecular Weight |
237.71 g/mol |
IUPAC Name |
2-(5-methylsulfonylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-13(11,12)6-4-9-7(2-3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H |
InChI Key |
GXAZVRSSWOAJNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)CCN.Cl |
Origin of Product |
United States |
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